4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is particularly noted for its role in the preparation of metal-organic frameworks (MOFs), which are used in various applications such as gas storage, separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process involving the use of 1,2,4-triazine precursors. The initial step involves the cyanation of 1,2,4-triazine 4-oxide to produce 5-cyano-1,2,4-triazine. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid to yield monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Hydrolysis: 50% sulfuric acid is used for the hydrolysis of the cyano group.
Major Products
The major products formed from these reactions include various carboxylic acids and coordination polymers, which are used in the preparation of metal-organic frameworks .
Scientific Research Applications
4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: The compound is used in the design of electrochemical energy storage devices and nanocatalysts.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity and selective gas adsorption, which are leveraged in various applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid:
2,6-Pyridinedicarbonyl dichloride: This compound is used as a precursor in the synthesis of various derivatives.
Uniqueness
4-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its additional carboxyphenyl group, which enhances its ability to form stable coordination complexes and metal-organic frameworks. This makes it particularly valuable in applications requiring high stability and selectivity .
Properties
Molecular Formula |
C14H9NO6 |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-7(2-4-8)9-5-10(13(18)19)15-11(6-9)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
JHSTXSGMELLLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.